N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide is a tertiary amine-containing acetamide derivative featuring a furan-2-yl substituent. Its structure comprises a dimethylaminoethyl group attached to a furan ring and a branched 2-methylpropanamide chain.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)12(15)13-8-10(14(3)4)11-6-5-7-16-11/h5-7,9-10H,8H2,1-4H3,(H,13,15) |
InChI Key |
KLOJCFNZCLPHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CO1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the dimethylamino group: This step might involve the alkylation of a furan derivative with a dimethylamine precursor.
Formation of the isobutyramide moiety: This can be done by reacting the intermediate with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the furan ring or the amide group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like halides or other amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to tetrahydrofuran derivatives.
Scientific Research Applications
n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide: could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
2-(3,5-Dimethoxyphenyl)-N-(2-(Dimethylamino)ethyl)-2-methylpropanamide
- Structural Differences : The furan-2-yl group is replaced with a 3,5-dimethoxyphenyl ring.
- Physicochemical Properties: Melting Point: 58–60°C (vs. undetermined for the target compound). Synthesis: Prepared via coupling of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid with N,N-dimethylethylenediamine, followed by recrystallization .
Ranitidine-Related Compounds
- Example: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (Ranitidine Nitroacetamide Impurity) Structural Differences: Incorporates a sulphanyl (-S-) linker and a nitroacetamide group instead of 2-methylpropanamide. Functional Impact: The nitro group increases polarity and redox sensitivity, while the sulphanyl linker may enhance metabolic stability .
- Example: 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (Ranitidine Diamine Hemifumarate) Key Difference: Lacks the acetamide chain entirely, featuring a primary amine and hemifumarate salt. Application: Used in gastrointestinal therapies (e.g., H₂ antagonists), highlighting how structural simplification can redirect biological activity .
Antitumor Analogues from
- Example: N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide Structural Differences: Replaces the furan-2-yl group with a fused furoquinolinone system. Biological Activity: Exhibits IC₅₀ values of 14.45 μM (P388 leukemia) and 20.54 μM (A549 lung cancer), outperforming its parent compound (IC₅₀ >100 μM) . Significance: The fused heterocycle enhances DNA intercalation, demonstrating how planar aromatic systems improve antitumor efficacy.
Physicochemical and Pharmacokinetic Comparisons
*Estimated using fragment-based methods.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan ring and a dimethylamino group. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
- Molecular Formula : C12H17N2O
- Molecular Weight : 198.32 g/mol
- Boiling Point : 273.5°C
- Density : 0.908 g/cm³
This compound's structure allows for interactions with various biological systems, particularly those involving neurotransmitter pathways.
Biological Activity Overview
Preliminary studies suggest that this compound may influence neurotransmitter systems, which could have implications for mood regulation and cognitive function. The following sections detail specific areas of biological activity.
Pharmacological Potential
The compound may possess various pharmacological activities, including:
- Antidepressant Effects : Similar compounds have been noted for their ability to modulate serotonin levels.
- Cognitive Enhancer : Potential to improve cognitive functions through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-methylpropanamide | C15H22N2O | Contains a benzyl group; potential for different biological activity. |
| 5-(Dimethylamino)methylenefuran-2-carboxylic acid | C11H13N3O3 | Includes a carboxylic acid; may exhibit different solubility properties. |
| N-(1-(dimethylamino)propyl)-furan-3-carboxamide | C12H17N3O | Similar amide structure; potential differences in activity due to propyl substitution. |
These comparisons underscore the necessity for further investigation into the specific interaction profiles and therapeutic uses of this compound.
Case Studies and Research Findings
-
In Silico Studies :
- Computational docking studies have indicated potential binding affinities between this compound and various neurotransmitter receptors, suggesting possible mechanisms of action in modulating neurotransmission pathways.
-
In Vitro Activity :
- Preliminary in vitro tests have shown that compounds with similar structures can exhibit significant effects on cell lines associated with mood disorders, warranting further exploration into this compound's effects.
-
Safety and Pharmacokinetics :
- Detailed pharmacokinetic studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) profiles to better understand the safety and efficacy of this compound in clinical settings.
Q & A
Q. What are the recommended synthetic routes for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide in laboratory settings?
The synthesis typically involves amide bond formation between 2-methylpropanoyl chloride and a substituted ethylamine intermediate. Key steps include:
- Intermediate preparation : Reacting furan-2-carbaldehyde with dimethylamine to form 2-(dimethylamino)-2-(furan-2-yl)ethanol, followed by oxidation or substitution to introduce the ethylamine backbone .
- Amidation : Coupling the amine intermediate with 2-methylpropanoyl chloride under inert conditions, using bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., dimethylamino group at δ 2.2–2.5 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z for CHNO: ~262.17) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound under varying reaction conditions?
Yield optimization requires systematic parameter tuning:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency in intermediate synthesis .
- Catalyst use : Lewis acids (e.g., ZnCl) or coupling agents (e.g., HATU) improve amidation kinetics .
- Temperature control : Maintaining 0–5°C during amine activation prevents side reactions like oligomerization .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .
Q. How can contradictory data regarding the biological activity of this compound be resolved?
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., ranitidine analogs for comparative analysis) .
- Impurity profiling : Quantify byproducts (e.g., nitro derivatives) via LC-MS and correlate their presence with activity discrepancies .
- Structural analogs : Compare activity trends with related compounds (e.g., N-substituted propanamides) to identify critical functional groups .
Q. What experimental designs are recommended to study the compound’s mechanism of action in enzyme inhibition?
A tiered approach ensures robustness:
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) .
- Docking simulations : Perform molecular modeling (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., cytochrome P450 isoforms) .
- Mutagenesis studies : Validate binding residues by testing inhibition in enzyme mutants (e.g., Ala-scanning of active sites) .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in the compound’s reported solubility across studies?
Solubility discrepancies may stem from solvent polarity or pH variations. Recommendations:
- Solvent screening : Test solubility in buffered solutions (pH 4–8) and co-solvents (e.g., DMSO:PBS mixtures) .
- Dynamic light scattering (DLS) : Check for aggregate formation, which can artificially lower measured solubility .
Future Research Directions
Q. What unexplored applications of this compound warrant further investigation?
Emerging areas include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
